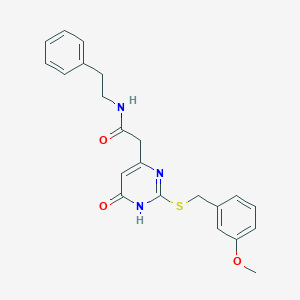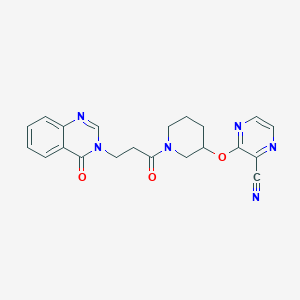
3-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a quinazoline core, a piperidine ring, and a pyrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an activated intermediate of the quinazoline core.
Incorporation of the Pyrazine Moiety: The pyrazine ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a halogenated pyrazine and a boronic acid derivative of the intermediate compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
化学反应分析
Types of Reactions
3-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, boronic acids, and coupling catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted analogs.
科学研究应用
3-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: The compound is of interest in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by the unique structure of the compound.
作用机制
The mechanism of action of 3-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
4-oxoquinazoline derivatives: Compounds with similar quinazoline cores but different substituents.
Piperidine-containing molecules: Compounds featuring the piperidine ring, such as piperidine alkaloids.
Pyrazine derivatives: Molecules with pyrazine rings, including various pharmaceuticals and agrochemicals.
Uniqueness
3-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the quinazoline, piperidine, and pyrazine moieties in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c22-12-18-20(24-9-8-23-18)30-15-4-3-10-26(13-15)19(28)7-11-27-14-25-17-6-2-1-5-16(17)21(27)29/h1-2,5-6,8-9,14-15H,3-4,7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWUGAXVPONFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
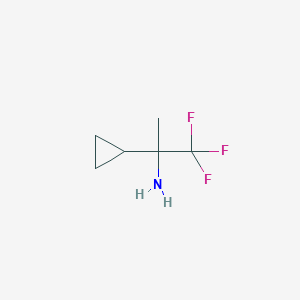

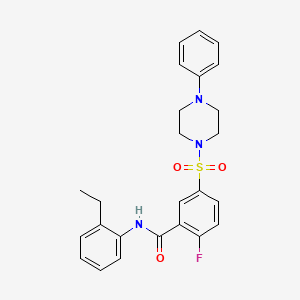
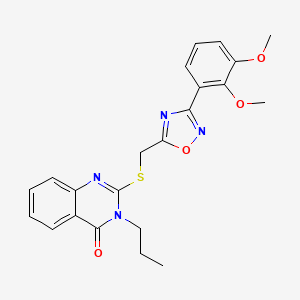
![8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2849941.png)
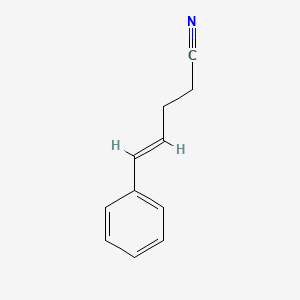
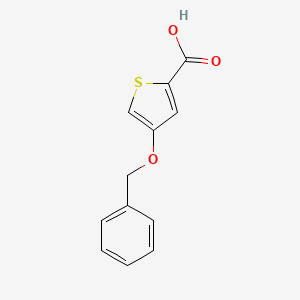
![(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2849945.png)
![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)


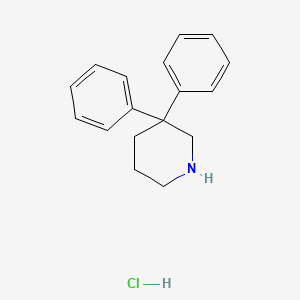
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)
